2-(2,3-dimethylphenoxy)-N-pyridin-4-ylacetamide
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Overview
Description
2-(2,3-dimethylphenoxy)-N-pyridin-4-ylacetamide is an aromatic ether.
Scientific Research Applications
1. Potential Pesticide Applications
Compounds structurally related to 2-(2,3-dimethylphenoxy)-N-pyridin-4-ylacetamide have been characterized as potential pesticides. These derivatives have been examined using X-ray powder diffraction, showcasing their potential utility in agricultural and pest control applications (Olszewska, Tarasiuk, & Pikus, 2011).
2. Synthesis and Characterization in Material Science
The compound's derivatives have been synthesized and characterized, indicating their potential use in material science. For instance, synthesis and characterization of novel polyimides derived from related pyridine compounds have been explored, focusing on their solubility, thermal stability, and mechanical properties (Wang, Li, Ma, Zhang, & Gong, 2006).
3. Molecular Docking and In Vitro Screening in Medicinal Chemistry
In medicinal chemistry, derivatives of this compound have undergone molecular docking and in vitro screening. This includes studies focusing on novel pyridine and fused pyridine derivatives for their antimicrobial and antioxidant activities, highlighting their potential in pharmacological research (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
4. Development of New Synthetic Pathways
The compound has been used in the development of new synthetic pathways in organic chemistry. Researchers have explored various reactions involving this compound or its close analogs to create new heterocyclic compounds, which are valuable in developing novel chemical entities (Medvedeva, Tugusheva, Alekseeva, Chernyshev, Avramenko, & Granik, 2010).
5. Exploration in Photoluminescent and Magnetic Properties
The compound's derivatives have been studied for their photoluminescent and magnetic properties, which are significant in the field of materials science and photophysics. This includes research on radical cation salts containing poly(beta-diketonate) rare earth complexes (Pointillart, Maury, Le Gal, Golhen, Cador, & Ouahab, 2009).
Properties
Molecular Formula |
C15H16N2O2 |
---|---|
Molecular Weight |
256.3 g/mol |
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-pyridin-4-ylacetamide |
InChI |
InChI=1S/C15H16N2O2/c1-11-4-3-5-14(12(11)2)19-10-15(18)17-13-6-8-16-9-7-13/h3-9H,10H2,1-2H3,(H,16,17,18) |
InChI Key |
RLESCOYRLMWUTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=CC=NC=C2)C |
solubility |
37.8 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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